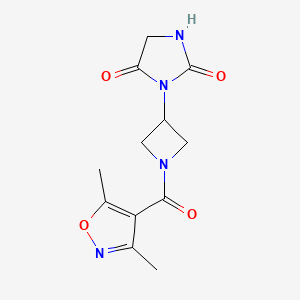

3-Methyl-cyclohexanecarbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methyl-cyclohexanecarbonyl chloride is a derivative of cyclohexanecarboxylic acid . It is used in the synthesis of substituted cyclohexyl carbonyl chlorides . The compound is a mixture of cis and trans isomers .

Synthesis Analysis

The synthesis of 3-Methyl-cyclohexanecarbonyl chloride can be achieved through various methods. One such method involves the use of Grignard reagents, which are prepared by the reaction of organohalides with magnesium . These reagents react with carbonyl compounds to yield alcohols .Molecular Structure Analysis

The molecular structure of 3-Methyl-cyclohexanecarbonyl chloride can be determined using various techniques such as electron diffraction . This method enables the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis

The chemical reactions involving 3-Methyl-cyclohexanecarbonyl chloride can be analyzed based on the general reaction mechanism of acid chlorides . Acid chlorides, including 3-Methyl-cyclohexanecarbonyl chloride, undergo nucleophilic substitution reactions .Scientific Research Applications

- Researchers have discovered that a combination of triphenylphosphine and sodium iodide can catalyze the alkylation of silyl enol ethers through decarboxylative coupling with redox-active esters . Remarkably, this process occurs in the absence of transition metals, which is advantageous for large-scale industrial processes .

Photocatalytic Alkylations

Mechanism of Action

Future Directions

The future directions in the research and application of 3-Methyl-cyclohexanecarbonyl chloride could involve its use in the synthesis of more complex structures with various relevant examples . Additionally, it could be used in the development of new and improved applications .

Relevant Papers Several papers have been published on the synthesis and properties of pyrazole derivatives , the synthetic chemistry and biological activities of pyrazole derivatives , and the construction of the phthalimide core . These papers could provide further insights into the potential applications of 3-Methyl-cyclohexanecarbonyl chloride.

properties

IUPAC Name |

3-methylcyclohexane-1-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO/c1-6-3-2-4-7(5-6)8(9)10/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFYECBIEPDEDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-cyclohexanecarbonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-Dimethyl-2-[5-(trifluoromethyl)-1H-indol-3-yl]ethanamine;hydrochloride](/img/structure/B2617578.png)

![9-(4-Butoxyphenyl)-3-((2,5-difluorobenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B2617582.png)

![N-(benzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2617586.png)

![N-[2-[[5-(Dimethylamino)pyridin-2-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2617589.png)

![N-(4-bromophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2617590.png)

![N-[(3,4-dimethoxyphenyl)methyl]-2-nitrobenzamide](/img/structure/B2617594.png)

![2-[5-(acetylamino)-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2617595.png)